2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one
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Description
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H24ClN3O3S and its molecular weight is 494.01. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, such as thiazolopyrimidines, pyrimidones, and benzofuro[3,2-d]pyrimidin-4(3H)-ones, have been synthesized for various applications, including the development of antimicrobial and anticancer agents. These compounds are prepared using different synthetic routes, including microwave-assisted synthesis, one-pot reactions, and conventional conditions, showing the versatility and interest in this type of chemistry for potential pharmaceutical applications I. H. El Azab, Sh. H. Abdel-Hafez, 2015.
Antimicrobial and Anticancer Activity
Novel derivatives of heterocyclic compounds, including thiazolopyrimidine and pyrimidone derivatives, have been evaluated for their antimicrobial activity against various pathogens and their potential as anticancer agents. These studies highlight the significant biological activity of these compounds, which could be leveraged in developing new treatments for infectious diseases and cancer A. Rahmouni et al., 2016.
Pharmaceutical Applications
Research on related heterocyclic compounds also includes the exploration of their antinociceptive (pain-relieving) and anti-inflammatory properties, suggesting potential applications in developing new analgesic and anti-inflammatory drugs. This research underscores the importance of chemical synthesis and pharmacological evaluation in discovering novel therapeutics T. Selvam et al., 2012.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-15(2)12-13-30-25(31)23-22(19-6-4-5-7-21(19)33-23)29-26(30)34-14-20-16(3)32-24(28-20)17-8-10-18(27)11-9-17/h4-11,15H,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPXATLCESWHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=C(C(=O)N3CCC(C)C)OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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